5-Bromo-1-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A number of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by the Suzuki coupling reaction . Another synthesis method involves the reaction of 4-Bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid at 110° C for 1 hour .
The molecular structure of 5-Bromo-1-methyl-4-nitro-1H-imidazole is characterized by an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The synthesis of imidazoles often involves bond disconnections that were employed in order to construct the heterocycle .
5-Bromo-1-methyl-4-nitro-1H-imidazole has a molecular weight of 206.00 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents . Its melting point is 179-180°C .
5-Bromo-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. This compound has garnered interest in various scientific fields due to its unique structural features and potential biological activities. It is primarily recognized for its applications in medicinal chemistry, particularly in the development of antimicrobial agents and other pharmaceuticals.
The compound is classified under imidazoles, which are five-membered nitrogen-containing heterocycles. Its chemical formula is C₅H₅BrN₄O₂, and it has the CAS number 933-87-9. The presence of the nitro group is significant as it often contributes to the biological activity of such compounds, making them useful in drug development .
The synthesis of 5-Bromo-1-methyl-4-nitro-1H-imidazole typically involves two main steps: nitration and bromination.
In industrial settings, these reactions are optimized for higher yields and purity. Automated reactors are often employed to maintain precise control over temperature and reaction time, which are critical for maximizing product yield while minimizing by-products.
The molecular structure of 5-Bromo-1-methyl-4-nitro-1H-imidazole consists of:
The presence of these substituents affects both the electronic properties and reactivity of the compound, making it suitable for various chemical transformations .
5-Bromo-1-methyl-4-nitro-1H-imidazole can undergo several types of chemical reactions:
The mechanism of action for compounds like 5-Bromo-1-methyl-4-nitro-1H-imidazole often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction within biological systems to form reactive intermediates that may bind to cellular macromolecules, leading to inhibition of specific enzyme activities or modulation of signaling pathways. This mechanism is particularly relevant in antimicrobial applications where such compounds exhibit bactericidal effects against various pathogens .
5-Bromo-1-methyl-4-nitro-1H-imidazole finds numerous applications across different scientific fields:
5-Bromo-1-methyl-4-nitro-1H-imidazole (CAS No. 933-87-9) is a crystalline heterocyclic compound with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 206.00 g/mol. Its systematic IUPAC name, 5-bromo-1-methyl-4-nitro-1H-imidazole, reflects a strategic substitution pattern critical to its reactivity: a bromine atom at the C5 position, a nitro group (-NO₂) at C4, and a methyl group (-CH₃) at the N1 nitrogen. This arrangement creates a polarized electron system where the electron-withdrawing nitro group adjacent to the bromine atom facilitates nucleophilic displacement reactions, while the methyl group enhances stability and modulates lipophilicity. The compound’s canonical SMILES representation (CN1C=NC(=C1Br)N+=O) encodes its topology, confirming the 1,4-disubstitution that prevents tautomerism and ensures regiochemical precision in further derivatizations [3] [5] [9].
Table 1: Key Chemical Properties of 5-Bromo-1-methyl-4-nitro-1H-imidazole
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₄H₄BrN₃O₂ | - |
Average Mass | 206.00 g/mol | Mass spectrometry |
Monoisotopic Mass | 204.948688 Da | High-resolution MS |
SMILES | CN1C=NC(=C1Br)N+=O | - |
InChI Key | PQZGBZGIQGQAFD-UHFFFAOYSA-N | - |
LogP (Partition Coefficient) | ~0.69 (calculated) | Chromatographic analysis |
Spectral Signatures | ¹H NMR (DMSO-d6): δ 3.98 (s, 3H, CH3), 8.16 (s, 1H, C2-H) | NMR spectroscopy |
The discovery of the natural antibiotic azomycin (2-nitroimidazole) in 1953 marked the advent of nitroimidazole chemistry. Initial synthetic efforts focused on 5-nitroimidazole isomers, yielding metronidazole (Flagyl®) in 1959—a landmark antiprotozoal drug. The 4-nitroimidazole regioisomers, however, remained underexplored due to synthetic hurdles. The emergence of 5-bromo-1-methyl-4-nitro-1H-imidazole as a key intermediate arose from concerted efforts to optimize hypoxia-targeted prodrugs in the early 21st century. Researchers recognized that 4-nitroimidazoles exhibited distinct electronic properties compared to 5-nitro analogs, particularly their reduction potential (E(1) ~ −0.4 V), ideal for selective enzymatic activation in hypoxic tissues. This compound’s bromomethyl derivative, 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, became pivotal in multikinase inhibitor conjugates like SN29966, establishing 5-bromo-1-methyl-4-nitro-1H-imidazole as a strategic precursor in modern bioreductive therapeutics [2] [6].
As a synthon, 5-bromo-1-methyl-4-nitro-1H-imidazole bridges organic synthesis and targeted drug design. Its bromine atom serves as a leaving group for nucleophilic substitution, enabling covalent linkage to tertiary amines or phenols in cytotoxic payloads. The nitro group acts as a bioreductive "trigger": under hypoxic conditions, cellular reductases (e.g., NADPH-cytochrome P450 reductase) perform single-electron reductions, generating reactive nitro radical anions. In normoxia, oxygen reoxidizes this anion, regenerating the prodrug. In hypoxia, however, further reduction yields cytotoxic nitrenium ions or liberates the parent drug. This oxygen-dependent mechanism allows selective drug activation in tumor microenvironments, sparing normoxic tissues. Consequently, this compound underpins hypoxia-activated prodrugs (HAPs) targeting resistant cancers and anaerobic pathogens [2] [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7